molecular formula C29H51NO B081407 Acetamide, N-5alpha-cholestan-4alpha-yl- CAS No. 13944-35-9

Acetamide, N-5alpha-cholestan-4alpha-yl-

Cat. No.: B081407
CAS No.: 13944-35-9
M. Wt: 429.7 g/mol
InChI Key: XJRDRLOSSOJMEO-JMOFALFHSA-N
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Description

Acetamide, N-5α-cholestan-4α-yl- is a steroidal acetamide derivative characterized by a cholestane backbone substituted at the 4α-position with an acetamide group. The cholestane backbone may facilitate interactions with lipid-rich biological environments, such as cell membranes or lipoprotein complexes, while the acetamide group could contribute to hydrogen-bonding interactions or enzymatic stability.

Properties

CAS No.

13944-35-9

Molecular Formula

C29H51NO

Molecular Weight

429.7 g/mol

IUPAC Name

N-[(4R,5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl]acetamide

InChI

InChI=1S/C29H51NO/c1-19(2)9-7-10-20(3)23-14-15-24-22-12-13-26-27(30-21(4)31)11-8-17-28(26,5)25(22)16-18-29(23,24)6/h19-20,22-27H,7-18H2,1-6H3,(H,30,31)/t20-,22+,23-,24+,25+,26+,27-,28-,29-/m1/s1

InChI Key

XJRDRLOSSOJMEO-JMOFALFHSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC[C@H]4NC(=O)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4NC(=O)C)C)C

Synonyms

4α-Acetylamino-5α-cholestane

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Acetamide, N-5α-cholestan-4α-yl- differs markedly from other acetamide derivatives due to its steroidal substituent. Key structural analogs include pyrrole-containing acetamides isolated from Fusarium incarnatum, such as:

  • N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide
  • N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide

Key Differences :

  • Substituent Groups : The cholestane backbone in the target compound contrasts with the pyrrole-aliphatic chains in Fusarium derivatives. The steroidal structure enhances lipophilicity, whereas pyrrole groups introduce polar formyl and hydroxymethyl functionalities.
  • Molecular Weight : Steroidal acetamides typically exhibit higher molecular weights (>500 g/mol) compared to pyrrole-based analogs (~250–350 g/mol).

Data Table: Comparative Analysis

Compound Name Key Structural Features Molecular Weight (Estimated) Biological Activities Source/Origin References
Acetamide, N-5α-cholestan-4α-yl- Cholestane backbone + acetamide ~550 g/mol Hypothesized lipid modulation Synthetic/Natural? N/A
N-[4-(2-formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide Pyrrole + butyl chain ~280 g/mol Antitumor, antioxidant Fusarium incarnatum
N-[5-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-pentyl]acetamide Pyrrole + pentyl chain ~294 g/mol Anti-inflammatory Fusarium incarnatum

Research Findings and Discussion

  • Bioactivity Mechanisms : Pyrrole acetamides likely exert effects via pyrrole-mediated electron transfer or alkylation of cellular targets, while steroidal acetamides may rely on steroid-receptor binding or membrane integration .
  • Assay Relevance : The MTT assay is critical for standardizing cytotoxicity profiles of such compounds, though steroidal derivatives may require lipid-adjusted protocols due to solubility challenges.
  • Structural-Activity Relationship (SAR) : Polar groups in pyrrole analogs enhance solubility and target engagement in aqueous environments, whereas steroidal analogs may prioritize tissue retention and sustained release.

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